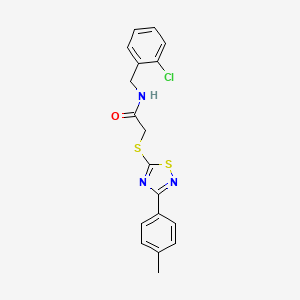![molecular formula C24H23N3OS2 B2655660 3-amino-N-(2,5-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 370855-21-3](/img/structure/B2655660.png)
3-amino-N-(2,5-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups and structural features that are common in organic chemistry, including an amine group, a carboxamide group, a thiophene ring, and a tetrahydrothienoquinoline ring system .
Molecular Structure Analysis
The presence of multiple rings in the structure suggests that this compound may exhibit interesting electronic properties. The thiophene ring, in particular, is known for its high electron density and planar structure, which can contribute to the overall stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the carboxamide could impact the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Researchers have developed novel synthetic routes and conducted structural analyses of compounds similar to the specified molecule. For example, the synthesis of novel heterocyclic compounds, including derivatives of thieno[2,3-b]quinoline, has been undertaken to explore their potential applications. These compounds have been characterized using analytical and spectroscopic methods to confirm their structures. Such efforts are crucial for understanding the chemical properties and potential reactivity of these molecules in various applications (Khalifa et al., 2015).
Biological Activity
The biological activities of thieno[2,3-b]quinoline derivatives have been a significant focus of research. Studies have shown that these compounds exhibit a range of biological activities, including antioxidant, antitumor, and antimicrobial properties. For instance, synthesized thiazole-selenium disperse dyes, structurally related to the specified compound, demonstrated high efficiency in in vitro screenings for antioxidant and antitumor activities against various cell lines, indicating their potential for therapeutic applications (Khalifa et al., 2015).
Photophysical Properties
The photophysical properties of quinoline derivatives have also been explored, focusing on their potential use in materials science and photonics. For example, research on quinoline-2-carboxamides and related compounds has investigated their absorption characteristics and fluorescence properties, which could be valuable in the design of new optical materials and sensors (Padalkar & Sekar, 2014).
Antitumor Evaluation
Further, the antitumor properties of thieno[2,3-b]quinoline derivatives have been evaluated, showing promising results against various cancer cell lines. This suggests that these compounds could serve as potential leads for the development of new anticancer drugs. The research underscores the importance of such compounds in medicinal chemistry and drug discovery processes (DoganKoruznjak et al., 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
3-amino-N-(2,5-dimethylphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2/c1-13-9-10-14(2)17(12-13)26-23(28)22-21(25)20-19(18-8-5-11-29-18)15-6-3-4-7-16(15)27-24(20)30-22/h5,8-12H,3-4,6-7,25H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBXLNHSGHEPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

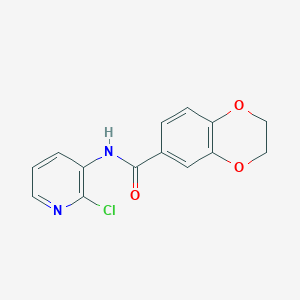
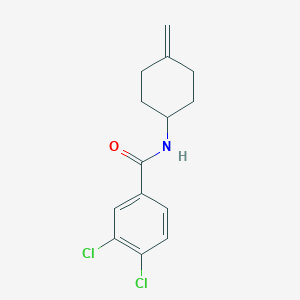
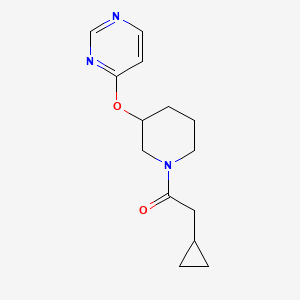
![N-(3-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2655581.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine](/img/structure/B2655582.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2655587.png)

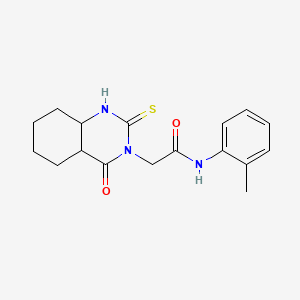
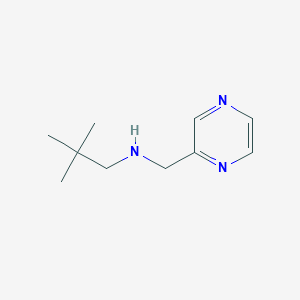
![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-Cyclopropyl-6-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2655597.png)
